molecular formula C11H9ClN4 B2948560 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine CAS No. 1247051-22-4

2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine

Cat. No.: B2948560
CAS No.: 1247051-22-4
M. Wt: 232.67
InChI Key: LRUMTHOBYXNNCY-UHFFFAOYSA-N
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Description

2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine (CAS: 1249226-04-7) is a bicyclic heteroaromatic compound with the molecular formula C₁₂H₁₀ClN₃ and a molar mass of 231.68 g/mol . Key physicochemical properties include a predicted density of 1.320 g/cm³ and a boiling point of 305.5°C, suggesting moderate thermal stability . This compound is of interest in medicinal chemistry and materials science due to its fused-ring system, which may enhance binding affinity in biological targets or electronic properties in polymers.

Properties

IUPAC Name

4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c12-9-7-3-1-4-8(7)15-11(16-9)10-13-5-2-6-14-10/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUMTHOBYXNNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with cyclopentanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with hydrogenated functionalities.

Scientific Research Applications

2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations in Cyclopenta[d]Pyrimidine Derivatives

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound (1249226-04-7) 4-chloro, 2-pyrimidine C₁₂H₁₀ClN₃ 231.68 High predicted polarity (pKa = 0.48)
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8) 6-methyl, 2-amine C₈H₁₀ClN₃ 183.64 Cytotoxic activity against cancer cells
4-Chloro-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine 4-chloro, 2-methyl C₈H₉ClN₂ 168.63 Simpler structure; potential intermediate in synthesis
2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine 4-methyl, 2-(4-chlorobenzylsulfanyl) C₁₅H₁₄ClN₃S 311.81 Bulky sulfanyl group; enhanced lipophilicity
4-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (1249853-85-7) 4-pyridine substituent C₁₂H₁₀ClN₃ 231.68 Pyridine vs. pyrimidine; altered electronic profile
4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1909327-82-7) 6,6-dimethyl C₉H₁₁ClN₂ 182.65 Steric hindrance; potential for selective binding

Structural and Functional Insights

  • Substituent Effects on Reactivity: The chlorine atom in all compounds enables electrophilic substitution or cross-coupling reactions. However, the target compound’s pyrimidine group provides additional nitrogen atoms for hydrogen bonding, distinguishing it from the pyridine analog (CAS: 1249853-85-7) .
  • Biological Activity: Compound 8 (C₈H₁₀ClN₃) demonstrated cytotoxic activity in vitro, attributed to its amine group facilitating interactions with DNA or enzymes .
  • Synthetic Accessibility :

    • Derivatives like 4-chloro-2-methyl-cyclopenta[d]pyrimidine (C₈H₉ClN₂) are often synthesized via chlorination of precursor pyrimidines, as described in and . The discontinuation of methyl ester analogs (e.g., ) highlights challenges in stabilizing reactive intermediates .

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